molecular formula C17H17BrO4 B13078481 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde

4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde

Cat. No.: B13078481
M. Wt: 365.2 g/mol
InChI Key: XVUNZTJSDOHSCO-UHFFFAOYSA-N
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Description

4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde is a benzaldehyde derivative featuring two ethoxy groups and a bromophenoxyethoxy substituent. Its molecular formula is C₁₇H₁₇BrO₄ (molecular weight: ~381.23 g/mol). This compound is synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 1-(3-bromophenoxy)-2-bromoethane in dimethylformamide (DMF) using Cs₂CO₃ as a base . The product is purified via silica gel chromatography, highlighting its utility as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C17H17BrO4

Molecular Weight

365.2 g/mol

IUPAC Name

4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzaldehyde

InChI

InChI=1S/C17H17BrO4/c1-2-20-17-10-13(12-19)6-7-16(17)22-9-8-21-15-5-3-4-14(18)11-15/h3-7,10-12H,2,8-9H2,1H3

InChI Key

XVUNZTJSDOHSCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with 3-ethoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition reactions with amines, hydrazines, and organometallic reagents.

Reaction TypeReagent/ConditionsProduct FormedYield (%)Reference
Imine FormationAniline, EtOH, RT, 4hN-Phenylimine derivative82
Hydrazone SynthesisHydrazine hydrate, AcOH, reflux, 2hHydrazone conjugate75
Grignard AdditionCH₃MgBr, THF, 0°C → RTSecondary alcohol68

Oxidation and Reduction Reactions

The aldehyde group is redox-active, enabling controlled functionalization.

Oxidation

  • To carboxylic acid : KMnO₄/H₂SO₄ (80°C, 3h) yields 4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzoic acid (Yield: 85%) .

  • To nitrile : NH₂OH·HCl/NaOAc (reflux, 6h) followed by dehydration forms the nitrile derivative (Yield: 72%) .

Reduction

  • To alcohol : NaBH₄/MeOH (RT, 1h) reduces the aldehyde to 4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzyl alcohol (Yield: 90%) .

Condensation Reactions

The aldehyde participates in condensations to form C=C bonds.

Reaction TypePartner CompoundCatalyst/ConditionsProductYield (%)Reference
Knoevenagel Condensation4-HydroxycoumarinDBSA, EtOH/H₂O, MW, 12minBis-coumarin derivative95
Claisen-SchmidtAcetophenoneNaOH, EtOH, reflux, 6hChalcone analog88

Electrophilic Aromatic Substitution

The ethoxy-activated benzene ring undergoes regioselective electrophilic attacks.

Reaction TypeReagent/ConditionsPosition SubstitutedYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°CPara to ethoxy78
BrominationBr₂/FeBr₃, CH₂Cl₂, RTOrtho to aldehyde65

Nucleophilic Aromatic Substitution

The bromine atom on the phenoxy ring is susceptible to substitution under catalytic conditions.

NucleophileCatalyst/ConditionsProductYield (%)Reference
PiperidineCuI, K₂CO₃, DMF, 100°C, 12h3-Piperidinophenoxy derivative60
ThiophenolPd(OAc)₂, Xantphos, 120°C3-Phenylthiophenoxy analog55

Polymerization and Cross-Coupling Reactions

The compound serves as a monomer in polycondensation and Suzuki-Miyaura reactions.

Reaction TypePartner/ReagentConditionsProductReference
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl-linked polymer
Ether CleavageBBr₃, CH₂Cl₂, −78°C → RTPhenolic derivative

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 250°C (TGA data) .

  • Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : The aldehyde can be oxidized to form a carboxylic acid.
  • Reduction : The aldehyde can be reduced to yield the corresponding alcohol.
  • Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.

These properties make it valuable for developing new compounds with tailored functionalities .

Biology

Research into the biological activity of this compound has revealed potential interactions with biomolecules. Studies have suggested that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development. Its mechanism of action may involve binding to specific proteins or enzymes, potentially modulating their activity .

Medicine

The compound is being explored for its therapeutic properties, particularly in drug discovery. Its structural features suggest potential applications in treating diseases such as cancer. Preliminary studies indicate that derivatives of this compound may inhibit tumor growth and exhibit selective toxicity towards cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AnticancerInhibition of tumor growth

Industrial Applications

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical structure allows it to serve as a precursor for various industrial applications, including:

  • Coatings : Used in formulations that require specific chemical properties such as durability and resistance to environmental factors.
  • Adhesives : As a component in adhesive formulations where strong bonding characteristics are essential.

These applications highlight the versatility of the compound in producing materials with enhanced performance characteristics .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibition at low concentrations. The results support its potential use as an antimicrobial agent in pharmaceutical formulations .
  • Cancer Research : In vitro studies on cancer cell lines have shown that derivatives of this compound can selectively inhibit cell proliferation while exhibiting minimal cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenoxy and ethoxy groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to five analogues (Table 1), focusing on substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde and Analogues

Compound Name Substituents Molecular Weight (g/mol) Synthesis Route Key Properties/Applications References
This compound 3-Bromophenoxyethoxy, 3-ethoxy 381.23 Cs₂CO₃-mediated alkylation in DMF Pharmaceutical intermediate; halogenated motif
4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde 4-Bromophenoxyethoxy, 3-ethoxy 381.23 Similar to parent compound; positional isomer Altered electronic properties due to para-Br
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde Bromomethylbenzyloxy, 3-methoxy 335.18 K₂CO₃-mediated alkylation in CH₃CN; TBAI catalyst Crystalline solid; X-ray diffraction studied
3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde 3-Methylphenoxyethoxy, 3-ethoxy 314.35 Substitution of Br with methyl group Reduced steric hindrance; agrochemical uses
4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde HCl Dimethylaminoethoxy, 3-ethoxy (cationic) 273.76 (free base) Quaternary ammonium formation; hydrochloride salt Enhanced water solubility; drug delivery
3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde Trifluoroethoxy, 3-methoxy 238.18 Fluorinated alkylation High thermal stability; electronics industry

Crystallographic Insights

The bromomethyl derivative (4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde) crystallizes in a monoclinic system with C–H···O hydrogen bonding, contrasting with the flexible ethoxy-bromophenoxy chain in the parent compound .

Biological Activity

4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the bromophenoxy and aldehyde moieties suggests interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Bromophenoxy group : Known for its ability to interact with enzymes and receptors.
  • Ethoxy and aldehyde groups : These functional groups can undergo various chemical reactions, influencing biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The bromophenoxy group can also enhance binding affinity to specific molecular targets, which may include receptors involved in cancer pathways or metabolic processes.

Biological Activity Overview

Research indicates that this compound has shown promise in various biological assays:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against HeLa, HCT116
Enzyme InhibitionPotential inhibition of alkaline phosphatase
AntimicrobialSuggested activity

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of related compounds on HeLa cells, showing IC50 values in the micromolar range, indicating significant potential for further development in anticancer therapies .
  • Enzyme Interaction Study : Research highlighted the interaction of similar Schiff base compounds with various enzymes, suggesting that modifications to the bromophenoxy group could enhance inhibitory effects on target enzymes linked to cancer progression .

Research Findings

Recent findings emphasize the need for further investigation into the specific pathways affected by this compound. Studies focusing on structure-activity relationships (SAR) are crucial for optimizing its therapeutic potential. The compound's ability to modulate enzyme activity could lead to novel treatments for diseases characterized by dysregulated metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde?

The compound can be synthesized via nucleophilic aromatic substitution or alkylation reactions. A typical method involves reacting 3-ethoxy-4-hydroxybenzaldehyde with 1-bromo-2-(3-bromophenoxy)ethane in a polar aprotic solvent (e.g., DMF or acetone) using a base like K₂CO₃ or Cs₂CO₃. The reaction is refluxed for 6–12 hours, monitored by TLC, and purified via column chromatography (ethyl acetate/petroleum ether gradient) .

Q. How can purity and structural integrity be validated during synthesis?

Use a combination of analytical techniques:

  • TLC : Monitor reaction progress with UV visualization.
  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, aldehyde proton at δ ~9.8 ppm).
  • Elemental Analysis : Verify elemental composition within ±0.3% deviation .

Q. What solvents and conditions are critical for stabilizing the aldehyde group during synthesis?

Avoid protic solvents (e.g., water, alcohols) to prevent aldehyde oxidation or hydration. Use anhydrous DMF or acetone under inert gas (N₂/Ar) to maintain stability. Post-synthesis, store the compound at –20°C in amber vials .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromophenoxy moiety in cross-coupling reactions?

The bromine atom at the meta position on the phenoxy group enhances electrophilicity, making it reactive in Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the ethoxy groups may reduce reaction rates; thus, bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) are recommended .

Q. What crystallographic data support the conformational flexibility of the ethoxy-phenoxy chain?

Single-crystal X-ray studies of analogous compounds reveal dihedral angles of 78–109° between aromatic rings and ether linkages. The "w" conformation of the ethoxy-phenoxy chain is stabilized by weak hydrogen bonds (C–H···O) and CH-π interactions .

Q. How can computational modeling predict the compound’s binding affinity in medicinal chemistry applications?

Density functional theory (DFT) calculations can optimize the geometry, while molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes or receptors). Focus on the aldehyde and bromophenoxy groups as key pharmacophores .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for alkylation reactions: How to address them?

Yields vary due to competing side reactions (e.g., over-alkylation or hydrolysis). Optimize stoichiometry (1:1.2 ratio of aldehyde to bromoether) and use phase-transfer catalysts (e.g., TBAB) to improve efficiency .

3.2 Conflicting NMR assignments for ethoxy protons in similar benzaldehyde derivatives
Ambiguities arise from overlapping peaks (δ 1.3–1.5 ppm for CH₃ and δ 3.4–4.2 ppm for OCH₂). Use 2D NMR (HSQC, HMBC) to resolve coupling patterns and assign protons unambiguously .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventAnhydrous DMF
BaseCs₂CO₃
Temperature80°C
PurificationColumn chromatography

Q. Table 2: Spectroscopic Benchmarks

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Aldehyde (CHO)9.78 (s, 1H)1685–1700
Aromatic C–Br7.2–7.5 (m, 3H)560–600
Ethoxy (OCH₂CH₃)1.38 (t, 3H), 4.12 (q, 2H)1100–1250

Critical Research Gaps

  • Mechanistic Studies : Limited data on the compound’s behavior under photolytic or thermal stress.
  • Toxicity Profiling : No published in vitro cytotoxicity assays for biomedical applications.

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